molecular formula C22H18N6O3S B3018913 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine CAS No. 1112437-21-4

2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine

Cat. No. B3018913
CAS RN: 1112437-21-4
M. Wt: 446.49
InChI Key: XLKFDWLNVHKOCM-UHFFFAOYSA-N
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Description

The compound "2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the piperazine and pyrazine moieties. Piperazine derivatives are known for their diverse pharmacological properties, including serotonin receptor agonism and hypoglycemic activities . Pyrazine derivatives have been explored for their potential as 5-HT3 receptor agonists and for their ability to form various heterocyclic compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of piperazine and pyrazine derivatives can be achieved through various methods. For instance, piperazine derivatives can be synthesized by the hydrogenation of pyrazines activated by alkyl halides, which allows for the creation of chiral piperazines with high enantioselectivity . Additionally, the synthesis of pyrazine derivatives can involve reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions, including solution, solvent-free, or solid-phase conditions . The synthesis of piperazine-derived triazolopyrazines has also been reported, indicating the versatility of methods available for constructing such compounds .

Molecular Structure Analysis

The molecular structure of piperazine and pyrazine derivatives can be quite intricate. For example, the first molecular structure containing four hydroperoxo groups was reported for a piperazine derivative, demonstrating the potential for complex and highly functionalized molecular architectures . The structural analysis of these compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

Piperazine and pyrazine derivatives can undergo various chemical reactions. Piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its utility in facilitating chemical transformations . The reactivity of these compounds can be influenced by the presence of substituents on the piperazine or pyrazine rings, which can alter their binding affinity to biological receptors and their overall biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and pyrazine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the solubility, stability, and reactivity of these compounds. The electron capture-gas chromatographic method has been used for the quantitation of a piperazine derivative, indicating the specificity and sensitivity required for analyzing such compounds in biological fluids . Understanding these properties is essential for the development of pharmaceutical agents based on these chemical structures.

Scientific Research Applications

Synthesis of Potent Bacterial Biofilm Inhibitors

Research has demonstrated the synthesis of novel compounds featuring piperazine linkers that exhibit potent antibacterial efficacies. These compounds, through innovative synthesis processes, have shown significant inhibitory activities against various bacterial strains, including E. coli and S. aureus, highlighting their potential in addressing bacterial biofilm-related challenges and MurB enzyme inhibition, which is crucial for bacterial cell wall synthesis (Ahmed E. M. Mekky, S. Sanad, 2020).

Development of Serotonin Receptor Agonists

Compounds containing piperazine structures have been explored for their affinity towards 5-HT3 receptors, indicating their role in the development of treatments for conditions influenced by these receptors. This research underlines the therapeutic potential of such compounds in neurology and psychiatry, offering insights into the design of selective and partial agonists for serotonin receptors, potentially contributing to new anxiolytic therapies (S. Rault et al., 1996).

Anticancer Activity

The structural framework of piperazine-incorporated molecules has been utilized in the synthesis of compounds with anticipated anticancer activities. These efforts aim to identify new therapeutic agents that can inhibit the growth of cancer cells, with some synthesized derivatives showing promising results against specific cancer cell lines, thus opening new avenues for cancer treatment research (Khaled R. A. Abdellatif et al., 2014).

Herbicidal Activity

The synthesis of novel herbicidal compounds featuring piperazine derivatives highlights the potential agricultural applications of such chemicals. By exploring new synthetic routes and evaluating the herbicidal activity of these compounds, researchers aim to develop more effective and environmentally friendly herbicides (Bin Li et al., 2005).

Photocatalytic Applications

In the field of materials science, the incorporation of pyrazine and piperazine-based guest molecules into coordination polymers, particularly those involving uranyl thiophene dicarboxylate, has shown structural diversities and photocatalytic activities. This research contributes to the development of novel materials capable of degrading organic dyes, underscoring the environmental applications of such compounds (Samson Jegan Jennifer, A. Jana, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine' involves the reaction of 4-methylphenylpiperazine with 2-bromoacetylthiophene, followed by the reaction of the resulting product with 4-methylphenylthioacetic acid and 2-chloropyrazine. The final product is obtained through a series of purification steps.", "Starting Materials": [ "4-methylphenylpiperazine", "2-bromoacetylthiophene", "4-methylphenylthioacetic acid", "2-chloropyrazine" ], "Reaction": [ "Step 1: 4-methylphenylpiperazine is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to yield the intermediate product 2-(4-methylphenyl)piperazin-1-yl)-2-bromoethylthiophene.", "Step 2: The intermediate product is then reacted with 4-methylphenylthioacetic acid in the presence of a base such as sodium hydride to yield the intermediate product 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)thiophene.", "Step 3: The intermediate product is then reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate to yield the final product 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine.", "Step 4: The final product is purified through a series of steps such as recrystallization and column chromatography." ] }

CAS RN

1112437-21-4

Molecular Formula

C22H18N6O3S

Molecular Weight

446.49

IUPAC Name

6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26)

InChI Key

XLKFDWLNVHKOCM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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